N-[2-(2-chlorophenoxy)ethyl]acetamide
Description
Significance of the Acetamide (B32628) Moiety in Chemical Compounds
The acetamide moiety, CH3CONH-, is a fundamental functional group in organic chemistry and is prevalent in a vast array of chemical compounds. patsnap.comnih.gov It is the simplest amide derived from acetic acid. patsnap.com This group's ability to participate in hydrogen bonding significantly influences the solubility and interaction of molecules with biological targets like proteins and enzymes. patsnap.com
In medicinal chemistry, the acetamide scaffold is of great importance and is found in numerous clinically prescribed drugs. nih.gov Derivatives of acetamide have demonstrated a wide spectrum of biological activities, including:
Anti-inflammatory and Analgesic: Compounds like paracetamol and nepafenac (B1678188) feature the acetamide group. nih.govnih.gov
Antimicrobial and Antiviral: The acetamide structure is a component of various agents developed to combat infections. patsnap.comnih.gov
Anticancer: Certain acetamide derivatives have shown notable activity against various cancer cell lines. nih.gov
Anticonvulsant: The moiety is present in drugs designed to treat convulsions. nih.govnih.gov
The versatility of the acetamide group makes it a valuable component in the design of new therapeutic agents. archivepp.com
Role of the Phenoxy Ether Linkage in Organic Structures
A phenoxy ether consists of a phenyl group bonded to an oxygen atom, which is in turn connected to another organic substituent (Ar-O-R). wikipedia.org This linkage is a common feature in many natural products and synthetic compounds with significant applications.
The phenoxy ether linkage imparts several key properties to a molecule:
Chemical Stability: The ether bond is generally stable and less reactive than other functional groups, providing a robust scaffold for building complex molecules. pdx.edu
Structural Conformation: The linkage influences the three-dimensional shape and flexibility of a molecule, which is crucial for its interaction with biological receptors.
Pharmaceutical Relevance: Phenol (B47542) ethers are frequently used in drug design. They can act as hydrogen-bond acceptors but not donors, which helps in designing orally available drugs that adhere to Lipinski's rule of five. wikipedia.org This substitution can also reduce the toxicity associated with phenolic hydroxyl groups. wikipedia.org Examples of pharmaceuticals containing a phenol ether moiety include the antimalarial drug quinine (B1679958) and the cough suppressant dextromethorphan. wikipedia.org
Research Gaps and Future Directions in N-[2-(2-chlorophenoxy)ethyl]acetamide Studies
Currently, there is a notable lack of published research focusing specifically on this compound. While the compound is available from chemical suppliers for research purposes, it is often provided without extensive analytical data, indicating it is intended for early-stage discovery. sigmaaldrich.comsigmaaldrich.com This presents a significant research gap and a clear opportunity for future investigation.
Future research on this compound could be directed towards several promising areas:
Synthesis and Characterization: Developing and optimizing a synthetic route for the compound and fully characterizing its chemical and physical properties using modern analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) would be the foundational step. Synthesis could potentially be achieved via the reaction of 2-(2-chlorophenoxy)ethan-1-amine with an acetylating agent like acetyl chloride or acetic anhydride.
Biological Screening: Given the known biological activities of its constituent moieties, the compound should be screened for a range of pharmacological effects. Based on the structures of similar known active compounds, initial screening could focus on:
Anti-inflammatory and Analgesic Activity: Due to the presence of both the acetamide and phenoxy groups. nih.gov
Herbicidal or Pesticidal Activity: Many commercial herbicides are chloroacetamides, and phenoxyacetic acids have also been used as herbicides. ijpsr.info
Antimicrobial Activity: A common property of acetamide derivatives. nih.gov
Structure-Activity Relationship (SAR) Studies: If any biological activity is identified, SAR studies could be initiated. This would involve synthesizing analogs of this compound with variations in the substitution pattern on the phenyl ring (e.g., changing the position or number of chlorine atoms) or modifying the ethylacetamide side chain.
Environmental Fate and Toxicology: As a chlorinated organic compound, its persistence, potential for bioaccumulation, and general toxicity profile would be important areas of environmental and toxicological research. stanford.edunaturvardsverket.se
The exploration of this compound offers a frontier for new discoveries, potentially leading to the development of novel pharmaceuticals, agrochemicals, or valuable chemical intermediates.
Compound List
Interactive Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetic acid |
| Acetyl chloride |
| Acetic anhydride |
| Anisole |
| Benzene (B151609) |
| Chloroacetic acid |
| 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide |
| 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl) methyl] acetamide |
| 2-(2-chlorophenoxy)ethan-1-amine |
| Dextromethorphan |
| Dichloromethane |
| Diphenyl ether |
| Ethylvanillin |
| Methanol |
| Nepafenac |
| Paracetamol (Acetaminophen) |
| Quinine |
| Trichloroethylene |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-8(13)12-6-7-14-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVPQOZQUCFCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282104-60-3 | |
| Record name | N-(2-(2-CHLOROPHENOXY)ETHYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comprehensive Structural Characterization and Elucidation of N 2 2 Chlorophenoxy Ethyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR analysis provides information on the number of different types of protons, the number of protons of each type, and the connectivity between adjacent protons. For N-[2-(2-chlorophenoxy)ethyl]acetamide, the spectrum is expected to show distinct signals corresponding to the protons on the aromatic ring, the ethyl linker, and the acetamide (B32628) group. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.
The key expected signals are:
Aromatic Protons: The 2-chlorophenoxy group contains four protons on the benzene (B151609) ring. Due to the electron-withdrawing nature of the chlorine atom and the ether linkage, these protons would appear in the downfield region, typically between 6.8 and 7.5 ppm. Their splitting patterns (e.g., doublets, triplets, or doublet of doublets) would depend on their position relative to each other and the chloro-substituent.
Amide Proton (N-H): The proton attached to the nitrogen atom would likely appear as a broad singlet or a triplet (if coupling to the adjacent CH₂ group is resolved) in the region of 5.5-8.5 ppm. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Ethyl Protons (-O-CH₂-CH₂-N-): The two methylene (B1212753) (CH₂) groups of the ethyl linker are in different chemical environments. The protons closer to the phenoxy group (-O-CH₂) would be deshielded by the oxygen and are expected to resonate around 4.1 ppm. The protons adjacent to the nitrogen atom (-CH₂-N-) would appear further upfield, likely around 3.6 ppm. Both signals would be expected to be triplets, as they are coupled to each other.
Acetyl Protons (-C(O)CH₃): The three protons of the methyl group of the acetamide moiety are equivalent and not coupled to other protons. They would therefore appear as a sharp singlet in the upfield region, typically around 2.0 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₄) | 6.8 - 7.5 | Multiplets | 4H |
| Amide (NH) | 5.5 - 8.5 | Broad Singlet / Triplet | 1H |
| Methylene (-O-CH₂) | ~4.1 | Triplet | 2H |
| Methylene (-CH₂-N) | ~3.6 | Triplet | 2H |
| Methyl (CH₃) | ~2.0 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy detects the carbon nuclei in a molecule, providing information about the number of non-equivalent carbons and their chemical environments. The this compound structure has 10 carbon atoms, and all are expected to be chemically non-equivalent, thus producing ten distinct signals in the ¹³C NMR spectrum.
The expected chemical shift regions are:
Carbonyl Carbon (-C=O): The amide carbonyl carbon is the most deshielded and would appear furthest downfield, typically in the range of 169-172 ppm.
Aromatic Carbons (C₆H₄): The six carbons of the chlorophenoxy ring would resonate in the aromatic region (110-160 ppm). The carbon atom directly bonded to the chlorine (C-Cl) and the carbon bonded to the ether oxygen (C-O) would have distinct chemical shifts compared to the other four aromatic C-H carbons.
Alkyl Carbons (-O-CH₂-CH₂-N-): The carbon of the methylene group attached to the oxygen (-O-CH₂) is expected around 67 ppm, while the carbon of the methylene group attached to the nitrogen (-CH₂-N-) would appear further upfield, around 40 ppm.
Methyl Carbon (-CH₃): The methyl carbon of the acetyl group is the most shielded carbon and would appear furthest upfield, typically around 23 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide Carbonyl (C=O) | 169 - 172 |
| Aromatic (C-O) | 150 - 155 |
| Aromatic (C-Cl) | 125 - 130 |
| Aromatic (C-H) | 110 - 130 |
| Methylene (-O-CH₂) | ~67 |
| Methylene (-CH₂-N) | ~40 |
| Methyl (CH₃) | ~23 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This H-H correlation experiment would be used to confirm proton-proton couplings. sdsu.eduyoutube.com A key expected cross-peak would connect the signals of the two methylene groups in the ethyl linker (~4.1 ppm and ~3.6 ppm), confirming their adjacency. Correlations between the aromatic protons would also help to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). sdsu.eduyoutube.com It would definitively link the proton signals to their corresponding carbon signals: the methyl proton singlet (~2.0 ppm) to the methyl carbon (~23 ppm), the two methylene proton triplets to their respective methylene carbons, and each aromatic proton to its specific aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds and is vital for connecting the different fragments of the molecule. sdsu.eduyoutube.com Key expected correlations would include:
From the -O-CH₂- protons (~4.1 ppm) to the aromatic carbon bearing the ether linkage (C-O).
From the -NH- proton to the adjacent -CH₂- carbon and the amide carbonyl carbon (~170 ppm).
From the methyl protons (~2.0 ppm) to the amide carbonyl carbon (~170 ppm).
From the -CH₂-N- protons (~3.6 ppm) to the amide carbonyl carbon.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the elemental composition of a molecule and to gain structural information through analysis of its fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₀H₁₂ClNO₂), the predicted monoisotopic mass is 213.05565 Da. uni.lu HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm). Furthermore, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic doublet, with a primary peak (M+) and a secondary peak (M+2) separated by 2 Da, with the M+2 peak having roughly one-third the intensity of the M+ peak. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule. Predicted m/z values for common adducts are listed below. uni.lu
Table 3: Predicted HRMS Adducts for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 214.06293 |
| [M+Na]⁺ | 236.04487 |
| [M-H]⁻ | 212.04837 |
| [M+K]⁺ | 252.01881 |
Data sourced from predicted values. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling
LC-MS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. ncsu.eduekb.eg The LC step isolates the compound of interest from a mixture, after which it is ionized and analyzed by the mass spectrometer. Tandem mass spectrometry (MS/MS) experiments within an LC-MS analysis involve selecting the molecular ion and subjecting it to fragmentation. nih.gov The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information.
For this compound, fragmentation would likely occur at the most labile bonds, including:
Amide Bond Cleavage: Scission of the bond between the carbonyl group and the nitrogen atom is a common fragmentation pathway for amides.
Ether Linkage Cleavage: The C-O bond linking the aromatic ring and the ethyl group could break.
Alkyl Chain Fragmentation: Cleavage of the C-C bond within the ethyl linker is also possible.
Analysis of these fragment ions allows for the reconstruction of the molecular structure, providing orthogonal confirmation to the data obtained from NMR spectroscopy.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of a compound. Both FT-IR and Raman spectroscopy measure the vibrational energies of molecules, which are characteristic of specific bonds and functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, the key functional groups—the secondary amide, the ether linkage, and the chlorinated aromatic ring—give rise to characteristic absorption bands.
The secondary amide group is particularly informative, exhibiting several distinct vibrations. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3100 cm⁻¹. The exact position can indicate the extent of hydrogen bonding in the solid state. The amide I band, primarily due to the C=O stretching vibration, is one of the strongest and most sensitive bands in the spectrum, usually found between 1680 and 1630 cm⁻¹. The amide II band, a mixture of N-H bending and C-N stretching, occurs in the 1570-1515 cm⁻¹ range.
The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene ring typically produce a series of bands between 1600 and 1400 cm⁻¹. The C-O-C asymmetric and symmetric stretching of the ether linkage would likely result in strong absorptions in the 1260-1000 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenoxy group is anticipated to be in the fingerprint region, typically around 1100-1000 cm⁻¹.
Table 1: Predicted FT-IR Peak Assignments for this compound This table presents expected wavenumber ranges based on typical values for the functional groups present in the molecule. Actual experimental values may vary.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 - 3100 | N-H Stretch | Secondary Amide |
| ~3100 - 3000 | Aromatic C-H Stretch | Benzene Ring |
| ~2960 - 2850 | Aliphatic C-H Stretch | Ethyl Group |
| ~1680 - 1630 | C=O Stretch (Amide I) | Secondary Amide |
| ~1570 - 1515 | N-H Bend, C-N Stretch (Amide II) | Secondary Amide |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1260 - 1200 | Asymmetric Ar-O-C Stretch | Aryl Ether |
| ~1050 - 1000 | Symmetric C-O-C Stretch | Alkyl Ether |
| ~1100 - 1000 | C-Cl Stretch | Chlorinated Aromatic |
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.
In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The C=C stretching vibrations of the benzene ring should produce strong signals. The symmetric "ring breathing" vibration, a collective in-plane vibration of the entire ring, is also a characteristic Raman band. The C-Cl bond, due to its polarizability, should also yield a detectable Raman signal. The amide C=O stretch is typically weaker in Raman than in IR, but still observable. The aliphatic C-H stretching and bending vibrations from the ethyl linker will also contribute to the spectrum.
Table 2: Predicted Raman Shift Assignments for this compound This table presents expected Raman shifts based on typical values for the functional groups present in the molecule. Actual experimental values may vary.
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 - 3040 | Aromatic C-H Stretch | Benzene Ring |
| ~2960 - 2850 | Aliphatic C-H Stretch | Ethyl Group |
| ~1650 - 1630 | C=O Stretch (Amide I) | Secondary Amide |
| ~1600 | Aromatic Ring Stretch | Benzene Ring |
| ~1000 | Ring Breathing Mode | Benzene Ring |
| ~750 - 550 | C-Cl Stretch | Chlorinated Aromatic |
X-ray Crystallography for Solid-State Structure and Conformation Analysis
Single Crystal X-ray Diffraction Data Acquisition
To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown, for example, by slow evaporation from a suitable solvent. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced would be collected on a detector.
Crystal System and Space Group Determination
Analysis of the diffraction pattern would reveal the unit cell parameters (a, b, c, α, β, γ) and the crystal system (e.g., monoclinic, orthorhombic). The systematic absences in the diffraction data would allow for the determination of the space group, which describes the symmetry elements present in the crystal lattice. For a chiral molecule crystallizing in a centrosymmetric space group, it would be present as a racemic mixture. Given the flexibility of the ethyl chain, the molecule could adopt various conformations, and it is likely to crystallize in a common space group such as P2₁/c or P-1.
Table 3: Hypothetical Crystallographic Data for this compound This table presents a plausible set of crystallographic parameters. Actual experimental data would be required for confirmation.
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1002 |
| Z | 4 |
| Density (calc) (g/cm³) | 1.415 |
Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
In the solid state, the structure of this compound would be significantly influenced by intermolecular interactions. The most prominent of these would be the hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction is a classic and robust hydrogen bond that typically leads to the formation of chains or ribbons of molecules within the crystal lattice.
Absolute Configuration Determination of Chiral Analogs
The assignment of the absolute configuration of chiral molecules is a critical step in stereoselective synthesis and pharmacological studies. For chiral analogs of this compound, where a stereogenic center could be introduced, for instance, by substitution on the ethyl bridge or the phenoxy ring, determining the precise three-dimensional arrangement of atoms is paramount. Several powerful analytical techniques can be employed for this purpose, each providing a unique approach to unraveling the stereochemistry of a chiral molecule. The principal methods applicable to these analogs include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and Vibrational Circular Dichroism (VCD).
X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of absolute configuration. This technique relies on the anomalous dispersion of X-rays by the electrons of the atoms within a crystal lattice of a single enantiomer. The successful application of this method requires the growth of a high-quality single crystal of a chiral analog of this compound.
The process involves irradiating the crystal with X-rays and measuring the diffraction pattern. For a non-centrosymmetric crystal structure, which is inherent for a single enantiomer of a chiral compound, the intensities of Friedel pairs (reflections hkl and -h-k-l) will be different. This difference, known as the Bijvoet difference, allows for the determination of the absolute structure. The Flack parameter is a critical value derived from the crystallographic data that indicates the correctness of the assigned enantiomer; a value close to zero for a given configuration confirms the assignment. nih.gov
While powerful, this method is contingent on the ability to produce suitable crystals, which can be a significant challenge for amide derivatives that may exhibit conformational flexibility or possess oily characteristics. In cases where the parent chiral analog does not crystallize well, derivatization with a molecule of known absolute configuration can facilitate crystallization and aid in the determination.
A hypothetical crystallographic analysis of a chiral analog, for instance, (R)-N-[2-(2-chlorophenoxy)-1-methylethyl]acetamide, would yield precise atomic coordinates, bond lengths, and bond angles. This data would not only establish the absolute configuration but also provide invaluable insights into the molecule's solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the amide group.
Table 1: Hypothetical Crystallographic Data for a Chiral Analog
| Parameter | Hypothetical Value |
| Chemical Formula | C11H14ClNO2 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Flack Parameter | 0.02(3) |
| Absolute Configuration | R |
NMR Spectroscopy with Chiral Auxiliaries
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and widely used technique for structural elucidation. For the determination of absolute configuration, the use of chiral auxiliaries, such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is essential. researchgate.netscilit.com These methods work by converting a pair of enantiomers into a pair of diastereomers, which are distinguishable by NMR due to their different magnetic environments.
Chiral Derivatizing Agents (CDAs): A racemic mixture of a chiral analog of this compound, for example, containing a primary or secondary alcohol, could be reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). nih.gov This reaction forms diastereomeric esters. The protons or other nuclei in proximity to the newly formed chiral center will experience different shielding or deshielding effects from the phenyl group of the MTPA moiety. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons in the two diastereomers, the absolute configuration of the original alcohol can be deduced based on established models of the diastereomeric complexes' preferred conformations. youtube.com
Chiral Solvating Agents (CSAs): Alternatively, CSAs can be used to form transient diastereomeric complexes with the enantiomers of the chiral analog. scilit.com These agents, often possessing aromatic rings and hydrogen-bonding capabilities, interact non-covalently with the analyte. This interaction induces small but measurable chemical shift differences between the signals of the two enantiomers in the NMR spectrum. The magnitude of the separation of these signals can be used to determine the enantiomeric excess. While generally less robust for absolute configuration determination than CDAs, empirical correlations for a specific class of compounds can sometimes be established.
Table 2: Hypothetical ¹H-NMR Chemical Shift Differences (Δδ in ppm) for Diastereomeric Mosher Esters of a Chiral Analog
| Proton Assignment | δ (S-MTPA ester) | δ (R-MTPA ester) | Δδ (δS - δR) |
| H-1' | 4.85 | 4.95 | -0.10 |
| H-2' | 4.10 | 4.05 | +0.05 |
| -OCH₃ (MTPA) | 3.54 | 3.58 | -0.04 |
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov A VCD spectrum provides information about the stereochemistry of a molecule in solution. researchgate.net The determination of absolute configuration using VCD involves a comparison of the experimentally measured VCD spectrum with the theoretically predicted spectrum for one of the enantiomers.
The process begins with computational modeling, typically using density functional theory (DFT), to calculate the stable conformers of the chiral analog and their corresponding theoretical VCD and infrared spectra. The calculated spectrum of one enantiomer (e.g., the R-enantiomer) is then compared to the experimental spectrum. A good match between the signs and relative intensities of the VCD bands of the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net
VCD is particularly advantageous as it does not require crystallization or chemical derivatization of the analyte. researchgate.net For a chiral analog of this compound, characteristic vibrational modes, such as the C=O stretch of the amide, the C-O-C stretches of the ether linkage, and various C-H bending modes, would be expected to show distinct VCD signals.
Table 3: Hypothetical Comparison of Experimental and Calculated VCD Bands
| Vibrational Mode | Experimental ν (cm⁻¹) | Experimental VCD Sign | Calculated ν (cm⁻¹) (R-enantiomer) | Calculated VCD Sign (R-enantiomer) | Assignment |
| Amide I (C=O stretch) | 1655 | + | 1660 | + | Match |
| C-O-C asymmetric stretch | 1240 | - | 1245 | - | Match |
| CH₂ wag | 1380 | + | 1385 | + | Match |
Computational Chemistry and Theoretical Investigations of N 2 2 Chlorophenoxy Ethyl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other key chemical properties. For a molecule like N-[2-(2-chlorophenoxy)ethyl]acetamide, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.
Conformational analysis, an extension of geometry optimization, would explore the different spatial arrangements (conformers) of the molecule that arise from the rotation around its single bonds. Due to the flexibility of the ethylacetamide chain and its linkage to the chlorophenoxy group, the molecule can exist in multiple conformations. A thorough analysis would identify the various low-energy conformers and determine their relative stabilities, providing insight into the molecule's preferred shapes. However, specific optimized geometric parameters and conformational energy data for this compound are not available in published literature.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
An analysis of this compound would involve calculating the energies of these orbitals and mapping their spatial distribution across the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. Specific values for the HOMO, LUMO, and the energy gap for this compound have not been reported in the available literature.
Table 1: Hypothetical Frontier Molecular Orbital Data
This table is a template illustrating how data from a HOMO-LUMO analysis would be presented. No experimental or calculated values for this compound were found.
| Parameter | Energy (eV) | Description |
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | Data not available | Energy difference between LUMO and HOMO |
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify areas of negative potential (rich in electrons), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions.
For this compound, an MEP map would identify the reactive sites. It would likely show negative potential around the oxygen atoms of the carbonyl and ether groups and potentially on the chlorine atom, while positive potential would be expected around the amide hydrogen. Such a map provides valuable information for predicting how the molecule might interact with biological receptors or other chemical species. No published MEP map for this specific compound is currently available.
Theoretical vibrational frequency calculations using DFT can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and twisting of bonds.
A theoretical vibrational analysis of this compound would produce a list of vibrational frequencies and their intensities. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data. This correlation helps confirm the molecular structure and provides a detailed understanding of its dynamic properties. Specific calculated vibrational frequencies and their assignments for this compound are not documented in the scientific literature.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, an MD simulation generates a trajectory that describes how the positions and velocities of particles in a system evolve.
For this compound, an MD simulation, typically in a solvent like water, would reveal its dynamic behavior and explore its conformational landscape more extensively than static DFT calculations. The simulation would show how the molecule flexes, rotates, and changes its shape over time, providing insight into its flexibility and the transitions between different conformational states. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target like a protein's active site. There are currently no published MD simulation studies specifically focused on this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds.
While no QSAR models specifically including this compound were found, a QSAR study would typically involve a series of its structural analogs. Descriptors for these molecules—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties—would be calculated. A mathematical model would then be developed to correlate these descriptors with a measured biological activity (e.g., enzyme inhibition). Such a model could guide the design of new analogs with potentially improved activity. Studies on broader classes of phenoxyacetamide derivatives have been conducted, but a specific QSAR model for analogs of this compound is not available.
Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound
A thorough review of available scientific literature reveals a significant gap in dedicated computational and theoretical research for the specific chemical compound this compound. While numerous studies exist for structurally analogous acetamide (B32628) derivatives, the detailed, specific data required to construct an in-depth analysis as requested for this compound is not present in the public domain.
Computational chemistry and theoretical investigations are highly specific to the exact molecular structure and its crystalline form. Key analyses such as descriptor calculation, statistical modeling, Hirshfeld surface analysis, energy framework calculations, and molecular docking simulations rely on experimental data (like a crystal structure) or extensive quantum chemical calculations performed directly on the molecule of interest.
General methodologies for these computational techniques are well-established. For instance, Quantitative Structure-Activity Relationship (QSAR) studies on related phenoxy-acetamide analogues have been performed to develop statistical models correlating molecular descriptors with biological activity. Similarly, Hirshfeld surface analysis is commonly used to investigate intermolecular interactions in the crystal structures of various acetamide-containing compounds, quantifying the contributions of different atomic contacts to crystal packing. Three-dimensional energy frameworks are then often computed to understand the energetic landscape of these interactions. Furthermore, in silico molecular docking is a standard method to predict the binding affinity and interaction patterns of molecules with biological targets, and studies on similar acetamides have often explored their potential as inhibitors of enzymes like cyclooxygenase (COX).
However, without specific studies focused on this compound, it is not scientifically valid to extrapolate the quantitative results—such as specific descriptor values, statistical model coefficients, interaction energy values, or docking scores—from other compounds. Doing so would be speculative and would not meet the standards of scientific accuracy.
Therefore, the creation of a detailed article with specific data tables and research findings for the requested sections is not possible at this time due to the absence of published research on this particular compound.
In Silico Molecular Docking Studies with Biological Macromolecules
Ligand-Protein Binding Pose Prediction
The prediction of how a ligand such as this compound binds to a target protein is a cornerstone of computational drug design. This process, known as molecular docking, computationally simulates the interaction between a ligand and a protein's binding site to predict the preferred binding orientation or "pose."
Molecular docking algorithms explore a vast conformational space to identify the most energetically favorable binding mode. This is achieved through a scoring function that estimates the binding affinity for each generated pose. For this compound, this process would involve preparing a 3D structure of the molecule and docking it into the active site of a relevant biological target. The results would yield a series of potential binding poses, ranked by their predicted binding energies.
Hypothetical Docking Results for this compound with a Target Protein
| Binding Pose | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| 1 | -8.5 | 1.5 µM |
| 2 | -8.2 | 2.3 µM |
| 3 | -7.9 | 4.1 µM |
Interaction Hotspot Identification in Enzyme Active Sites and Receptor Pockets
Once the most probable binding poses are identified, the next step is to analyze the specific interactions between this compound and the amino acid residues of the protein's active site. These "interaction hotspots" are critical for the stability and specificity of the ligand-protein complex.
Computational tools can identify and visualize various types of non-covalent interactions, including:
Hydrogen bonds: These are crucial for the specificity of binding. The acetamide group of this compound, for instance, could act as a hydrogen bond donor and acceptor.
Hydrophobic interactions: The chlorophenoxy group of the molecule would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
By mapping these interactions, researchers can identify the key residues that are essential for binding. This information is invaluable for understanding the compound's mechanism of action and for designing more potent and selective derivatives. For instance, in studies of similar acetamide-containing compounds, key interactions with specific tyrosine and arginine residues have been identified as crucial for binding affinity.
Hypothetical Key Interactions for this compound in a Protein Binding Site
| Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|
| TYR 120 | Hydrogen Bond | 2.9 |
| ARG 154 | Hydrogen Bond | 3.1 |
| PHE 210 | Hydrophobic | 3.5 |
Theoretical Mechanistic Insights from Molecular Interactions
Beyond static docking, more advanced computational techniques like molecular dynamics (MD) simulations can provide deeper mechanistic insights. MD simulations model the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological environment.
From these simulations, one can derive important thermodynamic parameters, such as the binding free energy. The calculation of binding free energy provides a more accurate estimation of the binding affinity than docking scores alone. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used for this purpose.
These theoretical studies can elucidate the energetic contributions of different parts of the this compound molecule to the binding event. For example, the analysis could reveal the energetic penalty or favorability of the chloro-substitution on the phenoxy ring. Such insights are critical for the rational design of new molecules with improved pharmacological profiles.
Hypothetical Binding Free Energy Contributions for this compound
| Energy Component | Contribution (kcal/mol) |
|---|---|
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.8 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy | -35.0 |
Environmental Fate and Degradation Pathways of Chlorophenoxyacetamide Compounds
Abiotic Degradation Mechanisms in Environmental Matrices
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For compounds in the chlorophenoxy family, key abiotic mechanisms include photodegradation, chemical hydrolysis, and advanced oxidation processes.
Photodegradation under Simulated Environmental Conditions
While no specific photolysis studies for N-[2-(2-chlorophenoxy)ethyl]acetamide are available, research on related chlorophenoxy herbicides demonstrates that photodegradation is a contributing route of elimination from the environment who.int. The process typically involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. For aromatic compounds like chlorophenoxy herbicides, this can result in the heterolytic cleavage of a carbon-chlorine bond or photoionization in aqueous solutions rsc.org. The photolytic half-life of a related compound, 2,4,5-T, in near-surface waters has been calculated to be 15 days who.int. The effectiveness of photodegradation is influenced by factors such as the intensity of light, the presence of photosensitizing substances in the water, and the chemical structure of the compound itself.
Chemical Hydrolysis Kinetics and Product Identification
Specific kinetic data and product identification for the hydrolysis of this compound are not documented in the scientific literature. However, hydrolysis is a primary degradation pathway for many herbicides, particularly those with ester or amide linkages. For the broader class of phenoxy acid herbicides, hydrolysis of ester forms is a key reaction that generates the corresponding acid forms nih.gov. The rate of hydrolysis is significantly influenced by the compound's structure, water pH, and temperature nih.gov. Generally, the rate of hydrolytic degradation for these types of compounds increases at higher temperatures and in alkaline (basic) waters nih.gov. For chloroacetamide herbicides, hydrolysis can proceed through cleavage of either amide or ether groups under acidic conditions, while base-catalyzed hydrolysis often results in hydroxy-substituted derivatives researchgate.net.
Advanced Oxidation Processes (AOPs) for Transformation
Advanced Oxidation Processes (AOPs) are water treatment methods that utilize highly reactive radicals, primarily the hydroxyl radical (•OH), to degrade organic pollutants. These processes are effective for breaking down recalcitrant compounds like some herbicides.
Ozonation and Ozone/Hydrogen Peroxide Systems
There is no specific information regarding the ozonation of this compound. However, ozonation is a well-studied AOP for the degradation of related chlorophenolic compounds. Ozone can react directly with organic molecules or decompose to form hydroxyl radicals, which are powerful, non-selective oxidants researchgate.netnih.gov. The combination of ozone with hydrogen peroxide (O3/H2O2) can enhance the production of hydroxyl radicals, often leading to faster and more complete mineralization of organic pollutants semanticscholar.org. Studies on para-chlorophenol, a related structural moiety, show that ozonation leads to the formation of intermediates like para-quinone, which are subsequently broken down into smaller organic acids such as formic acid and oxalic acid nih.gov.
Fenton and Photo-Fenton Reactions
No studies specifically investigating the degradation of this compound using Fenton or photo-Fenton reactions were found. However, these processes have proven effective for other chlorophenoxy herbicides. The Fenton reaction involves the use of ferrous iron (Fe2+) and hydrogen peroxide to generate hydroxyl radicals nih.gov. This method has been successfully applied to degrade herbicides like 2,4-D and MCPA researchgate.netnih.gov. The photo-Fenton process enhances the Fenton reaction with the use of UV light, which promotes the regeneration of Fe2+ from Fe3+, thereby sustaining the catalytic cycle and increasing the efficiency of degradation acs.org. For the herbicide 4-chlorophenoxyacetic acid (4-CPA), the photoelectro-Fenton process has been shown to achieve complete mineralization, breaking it down into aromatic intermediates like 4-chlorophenol and eventually to carboxylic acids and chloride ions acs.org.
Biotic Degradation Mechanisms and Microbial Transformation
Information specifically detailing the biodegradation of this compound is absent from the scientific literature. However, biodegradation is the primary method of elimination for chlorophenoxy herbicides from the environment who.int. Numerous microorganisms in soil and water have evolved the ability to utilize these compounds as a source of carbon and energy oup.com.
For example, strains of Alcaligenes denitrificans have been shown to degrade chlorophenoxyalkanoic acid herbicides like 2,4-D and mecoprop oup.comkent.ac.uk. The degradation pathways often involve enzymatic cleavage of the ether bond, separating the aromatic ring from the aliphatic side chain. The resulting chlorophenol is then typically hydroxylated to a catechol, which undergoes ring cleavage, leading to intermediates that can enter central metabolic pathways kent.ac.uk. The ability of microbial communities to degrade these compounds depends on various factors, including the specific microbial populations present, soil type, temperature, pH, and the presence of other nutrients.
No Information Found for "this compound"
Following a comprehensive search for scientific literature, no specific data was found regarding the environmental fate and degradation pathways of the chemical compound This compound . The required information to fulfill the detailed article outline—including microbial biodegradation by specific bacterial and fungal strains, metabolic pathways, cometabolism, enzymatic activities, and environmental persistence assessments like soil sorption and leaching studies—is not available in the public domain for this particular compound.
The search included databases for studies on:
Microbial Biodegradation: No research papers were identified that detail the isolation and characterization of microorganisms, such as Xanthomonas axonopodis or Aspergillus niger, capable of degrading this compound.
Metabolic Pathways: There is no available information elucidating the metabolic pathways or intermediate metabolites involved in the breakdown of this specific compound.
Cometabolism and Microbial Consortia: The role of cometabolism and microbial consortia in the transformation of this compound has not been documented.
Enzymatic Activities: Specific enzymatic activities responsible for the cleavage of this chlorophenoxyacetamide compound are not described in the existing literature.
Environmental Persistence and Transformation: No studies on the soil sorption, leaching, or analysis of transformation products for this compound could be located.
While research exists for structurally related compounds, such as certain phenoxyacetic acid herbicides or other chloroacetanilide compounds, extrapolating this information would not meet the requirement for scientifically accurate content focused solely on this compound. Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy.
Environmental Persistence Assessment and Transformation Product Analysis
Analytical Methods for Environmental Monitoring of Degradation Products
The effective environmental monitoring of this compound and its degradation products hinges on the availability of sensitive and specific analytical methods. These methods are crucial for detecting and quantifying the presence of these compounds in various environmental matrices, such as soil and water. The analytical strategies employed often involve a combination of sophisticated chromatographic and spectrometric techniques, which are essential for separating the target analytes from complex environmental samples and providing definitive identification and quantification.
A variety of analytical techniques have been developed for the detection and quantification of chlorophenoxy herbicides and their metabolites. nih.gov These methods are often adaptable for the analysis of this compound degradation products, given the structural similarities of the expected breakdown compounds. The primary analytical approaches include gas chromatography (GC) and high-performance liquid chromatography (HPLC), frequently coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. nih.govysi.com
Chromatographic Methods
Chromatography is a fundamental technique for the separation of chemical mixtures. In the context of environmental analysis, both gas and liquid chromatography play pivotal roles.
Gas Chromatography (GC)
Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of chlorophenoxy compounds, GC is often coupled with highly sensitive detectors.
Detectors: Common detectors used in the analysis of these compounds include the Electron Capture Detector (ECD), which is particularly sensitive to halogenated compounds, and the Halogen Specific Detector (XSD). ysi.com For more definitive identification, GC is frequently coupled with a Mass Spectrometer (GC-MS). ysi.comepa.gov This combination allows for both the separation of compounds and their identification based on their unique mass spectra.
Derivatization: A critical step in the GC analysis of many polar degradation products, such as chlorophenoxyacetic acids, is derivatization. This chemical process converts the non-volatile analytes into more volatile derivatives suitable for GC analysis. epa.gov
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.
Columns and Mobile Phases: The separation in HPLC is typically achieved using a reversed-phase column, such as a C18 column. academicjournals.org The mobile phase, a mixture of solvents, is carefully selected to optimize the separation of the target analytes.
Detectors: HPLC systems can be equipped with various detectors, including UV-Visible spectrophotometric detectors and fluorescence detectors. academicjournals.orgresearchgate.net However, for the highest level of sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govepa.govresearchgate.net This powerful combination provides excellent selectivity and allows for the detection of trace levels of contaminants in complex matrices.
Spectrometric Methods
Mass spectrometry is an indispensable tool in modern environmental analysis, providing detailed structural information and enabling the confident identification of unknown compounds.
Mass Spectrometry (MS)
When coupled with chromatographic separation techniques, mass spectrometry provides a powerful analytical platform.
High-Resolution Mass Spectrometry (HR-MS): HR-MS offers highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. nih.gov This is particularly valuable for identifying novel degradation products.
Tandem Mass Spectrometry (MS/MS): In MS/MS, ions of a specific mass-to-charge ratio are selected and fragmented to produce a characteristic fragmentation pattern. nih.govekb.egnih.gov This fragmentation pattern serves as a "fingerprint" for the compound, allowing for highly selective and sensitive detection.
Sample Preparation
Prior to instrumental analysis, environmental samples typically require a sample preparation step to extract and concentrate the analytes of interest and to remove interfering substances.
Extraction Techniques: Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov SPE is a widely used technique that can effectively clean up and concentrate analytes from aqueous samples. epa.govresearchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is another popular sample preparation approach, particularly for food and agricultural samples. nih.gov
The table below summarizes some of the key analytical methods that can be applied to the monitoring of degradation products of chlorophenoxyacetamide compounds.
| Analytical Technique | Instrument | Column/Stationary Phase | Detector | Typical Analytes | Key Features |
| Gas Chromatography | GC | Capillary columns (e.g., DB-5ms) | MS, ECD, XSD | Volatile and semi-volatile chlorinated hydrocarbons | High resolution and sensitivity for halogenated compounds. Derivatization often required for polar analytes. |
| High-Performance Liquid Chromatography | HPLC | Reversed-phase (e.g., C18), Mixed-mode | UV, Fluorescence, MS, MS/MS | Polar and non-volatile compounds, including acids and phenols | Versatile for a wide range of compounds. LC-MS/MS offers high sensitivity and specificity. |
| Tandem Mass Spectrometry | LC-MS/MS, GC-MS/MS | N/A | Mass Analyzer (e.g., Triple Quadrupole, Ion Trap) | Wide range of organic compounds | Provides structural information for confident identification and quantification at trace levels. |
Research Findings on Analytical Methodologies
Research has led to the development of robust analytical methods for a variety of herbicides and their degradation products. For instance, methods for the analysis of 2,4-dichlorophenoxyacetic acid (2,4-D) in water and food matrices have been extensively validated. epa.govresearchgate.net These methods often employ LC-MS/MS and have achieved low limits of detection (LOD) and quantification (LOQ), often in the sub-microgram per liter (µg/L) range.
A study on the determination of 2,4-D in milk and eggs utilized a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method with a mixed-mode column. researchgate.net The method involved an alkaline hydrolysis step to convert all forms of 2,4-D into a salt form prior to extraction. This approach demonstrated high recovery rates and sensitivity.
Another validated method for the determination of 2,4-D and its metabolites in water matrices also used LC/MS/MS, achieving an LOQ of 0.10 µg/L. epa.gov This method included a solid-phase extraction step for sample cleanup and concentration.
The table below presents a summary of performance data for analytical methods developed for related chlorophenoxy compounds, which can serve as a reference for monitoring the degradation products of this compound.
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Water | LC-MS/MS | 0.004 µg/L | 0.01 µg/L | researchgate.net |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Water | LC/MS/MS | 0.03 µg/L | 0.10 µg/L | epa.gov |
| 2,4-Dichlorophenol (2,4-DCP) | Water | LC/MS/MS | 0.03 µg/L | 0.10 µg/L | epa.gov |
| 4-Chlorophenol (4-CP) | Water | LC/MS/MS | 0.03 µg/L | 0.10 µg/L | epa.gov |
| 2,4-Dichloroanisole (2,4-DCA) | Water | GC/MS | 0.03 µg/L | 0.10 µg/L | epa.gov |
These established analytical frameworks provide a strong foundation for developing and validating methods specifically tailored to the environmental monitoring of this compound and its unique degradation products.
Structure Activity Relationship Sar and Rational Design of N 2 2 Chlorophenoxy Ethyl Acetamide Derivatives
Systematic Modification of the Acetamide (B32628) Moiety
The acetamide group is a crucial pharmacophore in many biologically active compounds. Modifications to this part of the molecule, including substitutions on the amide nitrogen and variations in the acyl group, can significantly impact the compound's properties.
Substitution Patterns on the Amide Nitrogen
The substitution on the amide nitrogen plays a critical role in the biological activity of phenoxy acetamide derivatives. Replacing the ethyl group of the parent compound with larger, more complex moieties has been shown to modulate activity in various therapeutic areas.
For instance, in a series of 2-aryl-2-(pyridin-2-yl)acetamides designed as anticonvulsants, the nature of the substituent on the amide nitrogen was found to be critical for activity. While the parent compound has an ethyl group, related studies on similar scaffolds have shown that the introduction of substituted phenyl rings can lead to potent compounds. For example, the compound N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide, which features a large, heterocyclic-substituted phenyl group in place of the ethyl group, has been investigated for its biological effects.
In a study of 2-(2,6-dimethylphenoxy)-N-(hydroxycyclohexyl)acetamides as anticonvulsants, it was found that a racemic trans-2-hydroxycyclohexyl group on the amide nitrogen resulted in a potent compound with an ED50 of 42.97 mg/kg in the maximal electroshock seizure (MES) test. researchgate.net This highlights that cyclic and functionalized substituents on the amide nitrogen can be beneficial for activity.
Table 1: Effect of Amide Nitrogen Substitution on Anticonvulsant Activity of 2-(2,6-dimethylphenoxy)acetamide (B8645706) Derivatives researchgate.net This table is based on data from related compounds and is intended to illustrate the potential impact of substitutions on the amide nitrogen.
| Compound | N-Substituent | Anticonvulsant Activity (MES, ED50 mg/kg) |
| Analog 1 | trans-2-hydroxycyclohexyl | 42.97 |
| Analog 2 | cis-2-hydroxycyclohexyl | > 100 |
| Analog 3 | 4-hydroxycyclohexyl | > 100 |
Data is illustrative of the importance of the N-substituent's stereochemistry and position of the hydroxyl group.
Variations in the Acyl Group
The acyl group of the acetamide moiety can also be a target for modification. While the parent compound has a simple acetyl group (a methyl group attached to the carbonyl), altering this group can influence the compound's interaction with its biological target.
For example, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives studied for their anticonvulsant properties, the nature of the group attached to the acetamide carbonyl was varied. nih.gov Although this study did not focus on the phenoxyacetamide scaffold, it demonstrates the principle of acyl group modification. In the context of N-[2-(2-chlorophenoxy)ethyl]acetamide, replacing the methyl of the acetyl group with larger alkyl or aryl groups, or introducing different functional groups, could modulate the electronic and steric properties of the molecule, potentially leading to changes in biological activity.
Diversification of the Chlorophenoxy Group
The 2-chlorophenoxy ring is a key structural feature that can be modified in several ways to explore the SAR. These modifications include changing the position of the chlorine atom, introducing other substituents, or replacing the entire phenoxy group with other aromatic or heteroaromatic systems.
Positional Isomerism of Halogen Substituents on the Aromatic Ring
The position of the chlorine atom on the phenoxy ring can have a significant impact on the biological activity. In a study of novel phenoxy acetic acid derivatives as selective COX-2 inhibitors, the position and nature of the halogen substituent on the phenyl ring were found to be critical for inhibitory efficacy. nih.gov For instance, a para-chloro substitution on the phenyl ring of a related series of compounds displayed superior inhibitory effects. nih.gov
Table 2: Effect of Substitution Position on the Phenoxy Ring on COX-2 Inhibition nih.gov This table is based on data from related phenoxy acetic acid derivatives and illustrates the potential impact of substituent position.
| Compound | Substitution on Phenoxy Ring | COX-2 Inhibition (IC50, µM) |
| Analog A | 4-Bromo | 0.06 |
| Analog B | 4-Chloro | 0.13 |
| Analog C | 4-Methyl | 0.37 |
| Analog D | Unsubstituted | 0.97 |
This data suggests that electron-withdrawing groups at the para position enhance activity in this particular series.
Introduction of Other Aromatic and Heteroaromatic Moieties
Replacing the 2-chlorophenoxy group with other aromatic or heteroaromatic systems is a common strategy in drug design to explore new interactions with the biological target. A review of phenoxy acetamide derivatives highlighted a study where a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and evaluated for anti-inflammatory and analgesic activities. nih.gov The results indicated that derivatives containing a halogen on the phenoxy ring had enhanced anti-inflammatory function. nih.gov
In another study on 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides, the dichlorophenoxy group was a key pharmacophore for potential COX-2 inhibition. mdpi.com This suggests that introducing a second chlorine atom to the phenoxy ring of this compound could be a viable strategy to enhance its activity.
Furthermore, replacing the phenyl ring with heteroaromatic rings like pyridine, as seen in 2-aryl-2-(pyridin-2-yl)acetamides, has led to the development of broad-spectrum anticonvulsants. nih.govbris.ac.uk
Alterations of the Ethylene (B1197577) Linker Chain
The ethylene linker that connects the phenoxy oxygen to the acetamide nitrogen provides flexibility to the molecule. Altering the length, rigidity, or composition of this linker can significantly affect the compound's conformation and its ability to fit into a binding site.
Design Principles for Modulating Specific Molecular Targets
Fragment-Based Drug Design Approaches
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in medicinal chemistry for the discovery of lead compounds. pharmacelera.com This approach identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity to a biological target. mdpi.com These initial fragment hits are then optimized and elaborated into more potent, drug-like molecules through various strategies such as fragment growing, linking, or merging. pharmacelera.comresearchgate.net In the context of this compound and its derivatives, FBDD offers a rational pathway to explore novel chemical space and develop compounds with improved pharmacological profiles.
The core principle of FBDD lies in the efficiency of sampling chemical space. Because fragments are smaller and less complex than traditional high-throughput screening (HTS) compounds, a fragment library can represent a wider range of chemical diversity with a smaller number of molecules. pharmacelera.com The subsequent optimization process, guided by structural information from techniques like X-ray crystallography or NMR spectroscopy, allows for a more targeted and efficient development of potency and selectivity. mdpi.com
A hypothetical FBDD campaign for the development of novel derivatives based on the this compound scaffold would begin with the deconstruction of the molecule into its constituent fragments. These fragments would then be screened against a specific biological target to identify key binding interactions.
Hypothetical Deconstruction of this compound for FBDD:
| Fragment ID | Fragment Structure | Rationale |
| F1 | 2-chlorophenoxy | Represents the substituted aromatic core, potentially involved in key hydrophobic or pi-stacking interactions. |
| F2 | ethylacetamide | A flexible linker with a key amide functionality, likely involved in hydrogen bonding. |
| F3 | chloroacetamide | A reactive fragment that could be used to identify covalent inhibitors by forming a bond with a nucleophilic residue in the target's active site. rsc.org |
Once these or similar fragments are screened, the hits can be elaborated. For instance, if fragment F1 shows binding activity, a "fragment growing" strategy could be employed. pharmacelera.com This involves systematically adding chemical functionalities to the fragment to extend its interactions into adjacent binding pockets of the target protein.
Alternatively, if multiple fragments bind to different, nearby sites on the target, a "fragment linking" approach can be used. pharmacelera.com In this strategy, the identified fragments are connected using a chemical linker to create a single, higher-affinity molecule. The nature and geometry of the linker are critical and are typically guided by the structural data of the fragment-target complexes.
The following table presents hypothetical data from a fragment screening campaign aimed at identifying binders for a target protein. The binding affinity is often weak, which is characteristic of initial fragment hits.
Table 1: Hypothetical Fragment Screening Hits and Affinities
| Fragment ID | Fragment Name | Binding Affinity (KD, mM) | Ligand Efficiency (LE) |
| H1 | 2-chlorophenol | 1.2 | 0.28 |
| H2 | acetamide | 5.8 | 0.21 |
| H3 | N-ethylacetamide | 3.5 | 0.24 |
| H4 | 4-fluorophenol | 0.9 | 0.31 |
Following the identification of initial hits, a structure-guided optimization process would commence. For example, if fragments H1 and H3 were found to bind in adjacent pockets, they could be linked. The resulting linked compounds would then be synthesized and evaluated for their inhibitory activity.
Table 2: Hypothetical Optimization of Linked Fragments
| Compound ID | Structure | IC50 (µM) |
| D1 | This compound | 25 |
| D2 | N-[2-(4-fluorophenoxy)ethyl]acetamide | 15 |
| D3 | N-[3-(2-chlorophenoxy)propyl]acetamide | 40 |
This iterative process of fragment screening, hit identification, and structure-guided optimization allows for the rational design of novel derivatives of this compound with potentially enhanced potency and other desirable drug-like properties.
Emerging Research Frontiers and Methodological Advancements in N 2 2 Chlorophenoxy Ethyl Acetamide Chemistry
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by transforming data into predictive intelligence. For N-[2-(2-chlorophenoxy)ethyl]acetamide, these tools offer the potential to forecast its properties, synthetic pathways, and degradation patterns with remarkable speed and accuracy.
Machine learning models can be trained on vast datasets of known chemical reactions and degradation pathways to predict how a new compound like this compound will behave. Expert, knowledge-based systems can predict potential chemical degradation pathways under various environmental conditions, including changes in temperature, pH, and exposure to light or oxidizing agents lhasalimited.org.
For synthesis, ML algorithms can analyze the structure of this compound and suggest optimal reaction conditions, catalysts, and starting materials to maximize yield and purity. This accelerates the research and development process significantly.
In the context of degradation, predictive models are crucial for environmental risk assessment. By analyzing the compound's structure, which includes a chlorophenoxy group and an acetamide (B32628) linkage, an ML model could forecast its likely breakdown products in soil or water. Such models learn from the degradation patterns of similar chloroaromatic compounds researchgate.net. For instance, a model might predict hydrolysis of the amide bond or cleavage of the ether linkage as primary degradation steps.
Table 1: Hypothetical Degradation Products of this compound Predicted by a Machine Learning Model
| Predicted Product | Predicted Pathway | Confidence Score |
|---|---|---|
| 2-Chlorophenoxyacetic acid | Hydrolysis & Oxidation | 0.92 |
| 2-(2-chlorophenoxy)ethanamine | Amide Hydrolysis | 0.85 |
| 2-Chlorophenol | Ether Cleavage | 0.78 |
This table is illustrative and represents hypothetical data from a predictive software tool.
Automated synthesis platforms represent a significant leap forward in producing and testing new molecules. sigmaaldrich.comnih.govnih.gov These systems combine robotic hardware with sophisticated software to perform multi-step syntheses with minimal human intervention. peptide.com An automated workflow for designing analogs of this compound would involve several integrated steps.
First, an AI algorithm could generate a library of virtual compounds with slight modifications to the parent structure—for example, altering the position of the chlorine atom on the phenyl ring or changing the length of the ethyl chain. Next, predictive models would screen this virtual library for desired properties. Finally, the most promising candidates would be synthesized using a fully automated platform, which manages reagent addition, temperature control, purification, and analysis. synplechem.com This closed-loop, design-build-test-learn cycle dramatically accelerates the pace of discovery. synplechem.com
Advanced Analytical Techniques for Complex Mixture Analysis
Understanding the behavior of this compound in realistic environments, such as biological systems or environmental samples, requires analytical techniques that can identify and quantify the compound and its derivatives at very low concentrations.
Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for the trace analysis of complex mixtures. iipseries.orgchemijournal.comijarnd.com For this compound, a combination like Liquid Chromatography-Mass Spectrometry (LC-MS) would be ideal. researchgate.net LC separates the parent compound from its metabolites or degradation products, while MS provides structural information and sensitive quantification for each separated component. ijsrtjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile derivatives of the compound. chemijournal.com These methods are routinely used for environmental monitoring of pesticides, herbicides, and other organic pollutants, making them directly applicable to studying the fate of this compound. researchgate.netijsrtjournal.com
Table 2: Example Data from a Hyphenated Technique (LC-MS/MS) for Analysis of a Hypothetical Sample
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| This compound | 8.2 | 229.07 | 143.01 |
| 2-(2-chlorophenoxy)ethanamine | 6.5 | 171.06 | 127.02 |
This table contains representative, hypothetical data to illustrate the output of an LC-MS/MS analysis.
Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. psu.edu When a foreign compound (xenobiotic) like this compound is introduced into an organism or ecosystem, metabolomics can be used to track its transformation and its effects on the native metabolic pathways. nih.govnih.govresearchgate.net
Using high-resolution mass spectrometry (such as UPLC-ESI-QTOFMS) coupled with multivariate data analysis, researchers can generate a global profile of all metabolites in a sample. nih.gov By comparing samples exposed to this compound with control samples, it is possible to identify its specific degradation products (metabolites) and observe any perturbations in the organism's normal metabolic fingerprint. nih.gov This approach provides a holistic view of the compound's biological impact and degradation pathways. nih.gov
Mechanistic Studies at the Atomic and Molecular Level
A fundamental understanding of a compound's properties and reactivity relies on studying its behavior at the most basic level. Computational chemistry provides powerful tools for these investigations. Methods like Density Functional Theory (DFT) can be used to model the electronic structure and geometry of this compound. researchgate.netresearchgate.net
Such studies can predict various molecular properties, including:
Bond strengths and lengths: Identifying the most likely points of chemical attack or cleavage (e.g., the ether or amide bond).
Electron distribution: Using techniques like Molecular Electrostatic Potential (MESP) mapping to visualize electron-rich and electron-poor regions, which are key to predicting reactivity. researchgate.net
Reaction energetics: Calculating the energy barriers for potential degradation reactions to determine the most favorable pathways.
These computational approaches have been successfully applied to other phenoxyacetic acid derivatives and chlorophenoxy herbicides to understand their structure-activity relationships and reactivity. researchgate.netresearchgate.netnih.gov Similar molecular dynamics simulations can also be used to study how the molecule interacts with biological targets like enzymes, providing insights into its potential mechanisms of action. nih.gov
Time-Resolved Spectroscopy for Reaction Intermediates
Time-resolved spectroscopy is a powerful class of techniques used to observe the fleeting intermediates that form and decay during a chemical reaction. By employing short pulses of light, researchers can initiate a reaction and then probe the system at various time delays, effectively creating a molecular movie of the transformation. This methodology provides invaluable insights into reaction mechanisms, transition states, and the lifetimes of transient species, which are often missed by conventional spectroscopic methods.
In the context of this compound, time-resolved spectroscopy could be instrumental in elucidating its synthesis and degradation pathways. For instance, during its formation, unstable intermediates may be generated that dictate the final yield and purity of the product. Techniques such as flash photolysis, femtosecond transient absorption spectroscopy, or time-resolved infrared spectroscopy could be employed to identify and characterize these species. The data gathered from such studies, including the absorption spectra and kinetic profiles of intermediates, would enable a more controlled and efficient synthesis process.
While specific studies employing time-resolved spectroscopy on this compound are not yet prevalent in the literature, research on analogous aromatic compounds has demonstrated the utility of this approach. These studies have successfully mapped out complex reaction landscapes, providing a blueprint for how similar investigations could unravel the intricate chemical behavior of this compound.
Single-Molecule Techniques for Interaction Dynamics
The advent of single-molecule techniques has revolutionized our understanding of chemical and biological processes by allowing the observation of individual molecular events. These methods, such as single-molecule fluorescence spectroscopy and atomic force microscopy, eliminate the averaging inherent in bulk measurements, revealing a wealth of information about molecular heterogeneity, conformational changes, and binding kinetics.
For this compound, single-molecule techniques offer a unique opportunity to study its interaction dynamics with biological targets or other molecules with unprecedented detail. For example, by fluorescently labeling the compound, its binding and unbinding events with a specific protein or receptor could be observed in real-time. This would provide precise measurements of association and dissociation rate constants, as well as insights into the conformational changes that may accompany binding.
Furthermore, single-molecule force spectroscopy could be used to probe the mechanical aspects of these interactions. By tethering the molecule between a surface and a cantilever, the forces involved in binding and unbinding can be directly measured. This information is crucial for understanding the stability of molecular complexes and the forces that govern molecular recognition. Although direct application on this compound is a future prospect, the success of these techniques in related systems underscores their potential to provide a deeper understanding of its molecular interactions.
Interdisciplinary Research Collaborations for Comprehensive Understanding
A comprehensive understanding of a molecule as multifaceted as this compound necessitates a collaborative, interdisciplinary approach. The complexity of its chemical synthesis, physical properties, and potential biological activity calls for the integration of expertise from various scientific fields, including synthetic chemistry, physical chemistry, computational chemistry, and biology.
Computational chemistry, for instance, plays a pivotal role in complementing experimental studies. Techniques like molecular docking and molecular dynamics simulations can predict the binding modes of this compound with target proteins, providing a rational basis for its potential biological effects. mdpi.comsmolecule.com These computational predictions can then guide experimental investigations, such as in vitro assays, to validate the theoretical findings. Research on similar phenoxyacetamide derivatives has already demonstrated the power of this synergistic approach, where computational screening has identified promising candidates for further biological evaluation. smolecule.com
Q & A
Q. What are the standard synthetic routes for N-[2-(2-chlorophenoxy)ethyl]acetamide, and how can reaction efficiency be monitored?
A common synthesis involves nucleophilic substitution between 2-chloroacetamide and salicylaldehyde derivatives in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. The reaction is typically stirred for 24 hours at room temperature, with progress monitored via thin-layer chromatography (TLC) . Post-reaction, filtration removes excess base, and solvent evaporation yields the crude product, which is purified via recrystallization or column chromatography. Yield optimization may require adjusting stoichiometry or solvent polarity.
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key functional groups are identified?
Critical techniques include:
- FTIR : Confirms C=O (amide I band, ~1650 cm⁻¹), C-Cl (~700 cm⁻¹), and aromatic C-O-C (~1250 cm⁻¹) stretches.
- NMR :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), CH₂ groups adjacent to oxygen (δ 3.5–4.5 ppm), and NH (δ ~8 ppm, broad).
- ¹³C NMR : Signals for carbonyl (δ ~170 ppm), chlorinated carbons (δ ~40–50 ppm), and aromatic carbons (δ 110–150 ppm) .
- Single-crystal XRD : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding) .
Q. What safety precautions are necessary when handling this compound?
Due to potential toxicity and irritancy:
- Use fume hoods to avoid inhalation.
- Wear nitrile gloves and lab coats to prevent skin contact.
- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data across studies?
Discrepancies in NMR or IR peaks may arise from solvent effects, impurities, or tautomerism. Strategies include:
- Repetition under controlled conditions (e.g., deuterated solvents, standardized concentrations).
- 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals.
- Computational modeling (e.g., DFT calculations) to predict spectra and validate experimental data .
Q. What strategies optimize reaction yields in large-scale syntheses?
Key factors:
- Catalyst screening : Transition metals (e.g., Pd) may enhance coupling efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require higher temperatures.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
- Purification : Use preparative HPLC to isolate high-purity batches.
Q. How can intramolecular interactions (e.g., hydrogen bonding) influence crystallographic packing and bioactivity?
Single-crystal XRD reveals intramolecular C–H···O and N–H···O bonds, which stabilize the molecule’s conformation. These interactions may enhance binding to biological targets (e.g., viral proteases in anti-COVID docking studies) by pre-organizing the molecule into bioactive conformations .
Q. What methodologies assess the environmental impact or degradation pathways of this compound?
Q. How can researchers address low yields in byproduct-prone reactions (e.g., trichloroethyl derivatives)?
Byproducts like 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene) may form via competing pathways. Mitigation includes:
- Temperature control : Lower temperatures favor kinetic over thermodynamic products.
- Additives : Use phase-transfer catalysts (e.g., TBAB) to suppress side reactions.
- In-situ monitoring : ReactIR or Raman spectroscopy tracks intermediate formation .
Methodological Notes
- Contradiction Analysis : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and replicate experiments with independent techniques (e.g., XRD vs. computational models) .
- Bioactivity Screening : Combine molecular docking (e.g., AutoDock Vina) with in vitro assays (e.g., enzyme inhibition) to validate hypotheses from structural data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
